

# NMR and mass spectrometry analysis of 2-(Piperidin-4-yl)ethanesulfonamide

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## Compound of Interest

Compound Name:	2-(Piperidin-4-yl)ethanesulfonamide
Cat. No.:	B1465618

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An Application Note and Protocol for the Comprehensive Analysis of **2-(Piperidin-4-yl)ethanesulfonamide** by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

## Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation and characterization of novel chemical entities are paramount. **2-(Piperidin-4-yl)ethanesulfonamide**, a molecule incorporating both a saturated heterocyclic piperidine ring and a sulfonamide functional group, represents a class of compounds with significant potential in medicinal chemistry. The piperidine moiety is a common scaffold in many pharmaceuticals, while the sulfonamide group is a well-established pharmacophore.<sup>[1]</sup> The rigorous analytical confirmation of such structures is a critical step in ensuring the integrity of research and the safety of potential therapeutics.

This application note provides a detailed guide for the analysis of **2-(Piperidin-4-yl)ethanesulfonamide** using two of the most powerful analytical techniques in modern chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, the following protocols and explanations are designed to be both practical and insightful, offering not just the "how" but also the "why" behind the analytical choices. This guide is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for the characterization of this and similar small molecules.

# Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the detailed atomic structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

## Predicted NMR Spectral Data for 2-(Piperidin-4-yl)ethanesulfonamide

A thorough understanding of the expected NMR signals is crucial for efficient data interpretation. Based on the structure of **2-(Piperidin-4-yl)ethanesulfonamide** (Molecular Formula: C<sub>7</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub>S), the following <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts can be predicted.

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts

Position	Atom Type	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)
1	-NH-	Variable, broad (1.5-2.5)	-
2, 6	-CH <sub>2</sub> - (axial & equatorial)	~2.6-2.8 (axial), ~3.0-3.2 (equatorial)	~45-47
3, 5	-CH <sub>2</sub> - (axial & equatorial)	~1.3-1.5 (axial), ~1.8-2.0 (equatorial)	~30-32
4	-CH-	~1.6-1.8	~35-37
7	-CH <sub>2</sub> -	~1.9-2.1	~30-32
8	-CH <sub>2</sub> -	~3.1-3.3	~50-52
-	-SO <sub>2</sub> NH <sub>2</sub>	Variable, broad (6.5-7.5)	-

Note: Predicted chemical shifts are estimates and can vary based on the solvent and concentration.

## Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[\[2\]](#)[\[3\]](#)

Materials:

- **2-(Piperidin-4-yl)ethanesulfonamide** (5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR)[\[4\]](#)[\[5\]](#)
- High-quality 5 mm NMR tubes[\[2\]](#)
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, D<sub>2</sub>O)
- Pasteur pipette
- Vortex mixer

Protocol:

- Weigh the required amount of **2-(Piperidin-4-yl)ethanesulfonamide** directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[\[5\]](#) The choice of solvent is critical; DMSO-d<sub>6</sub> is often a good starting point for polar compounds with exchangeable protons like those in the sulfonamide and amine groups.
- Vortex the vial until the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[\[3\]](#)
- Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette.[\[5\]](#)
- Cap the NMR tube securely and label it clearly.

## Experimental Protocol: NMR Data Acquisition

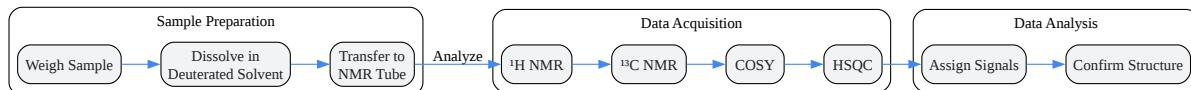
The following parameters are recommended for a comprehensive NMR analysis on a 400 MHz or higher field spectrometer.

Table 2: Recommended NMR Acquisition Parameters

Experiment	Pulse Sequence	Spectral Width (ppm)	Number of Scans	Relaxation Delay (s)
<sup>1</sup> H NMR	zg30	0-12	16-64	1-2
<sup>13</sup> C{ <sup>1</sup> H} NMR	zgpg30	0-220	1024-4096	2
COSY	cosygpppqr	0-12	8-16	1.5
HSQC	hsqcedetgpsisp2 .2	F2: 0-12, F1: 0-165	4-8	1.5
HMBC	hmbcgpplndqf	F2: 0-12, F1: 0-220	16-32	1.5

## Data Analysis and Interpretation

- <sup>1</sup>H NMR: The proton spectrum will provide information on the number of different proton environments and their neighboring protons through spin-spin coupling. The integration of the signals should correspond to the number of protons in each environment.
- <sup>13</sup>C NMR: The carbon spectrum will show the number of unique carbon environments.
- COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, helping to piece together the spin systems within the molecule.[6]
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for unambiguous assignment of carbon signals.[6]
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and confirming the overall molecular structure.[6]



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### NMR Analysis Workflow

## Part 2: Molecular Weight and Formula Confirmation by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio ( $m/z$ ) of ions. It is indispensable for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula.

## Principle of Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In positive ion mode, which is ideal for basic compounds like **2-(Piperidin-4-yl)ethanesulfonamide**, the analyte molecule is protonated to form a pseudomolecular ion, typically  $[M+H]^+$ .<sup>[1][7]</sup>

## High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure  $m/z$  values with very high accuracy (typically  $< 5$  ppm).<sup>[8][9]</sup> This level of precision allows for the determination of the elemental composition of an ion, providing a high degree of confidence in the molecular formula.<sup>[10][11]</sup>

## Expected Mass Spectrum of 2-(Piperidin-4-yl)ethanesulfonamide

Table 3: Predicted Mass Spectral Data

Ion Species	Calculated Exact Mass
[M]	192.0932
[M+H] <sup>+</sup>	193.1010
[M+Na] <sup>+</sup>	215.0830

Common fragment ions in MS/MS analysis of sulfonamides often involve the cleavage of the S-N and C-S bonds.[\[12\]](#)

## Experimental Protocol: Mass Spectrometry Sample Preparation

Materials:

- **2-(Piperidin-4-yl)ethanesulfonamide** (approx. 1 mg)
- LC-MS grade solvent (e.g., methanol, acetonitrile, water)
- LC-MS vial with insert

Protocol:

- Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol.
- Perform a serial dilution to a final concentration of 1-10  $\mu$ g/mL in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Transfer the final solution to an LC-MS vial for analysis.

## Experimental Protocol: LC-MS Data Acquisition

A standard reversed-phase LC-MS method is suitable for the analysis of **2-(Piperidin-4-yl)ethanesulfonamide**.

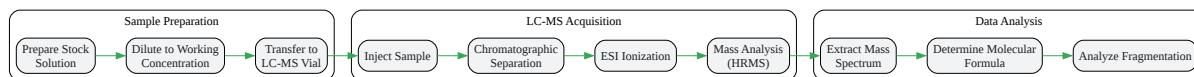
Table 4: Recommended LC-MS Parameters

Parameter	Recommended Setting
LC System	
Column	C18, 2.1 x 50 mm, 1.8 $\mu$ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% to 95% B over 5 minutes
Flow Rate	0.3 mL/min
Column Temp.	40 °C
Injection Vol.	2 $\mu$ L
MS System (ESI+)	
Ionization Mode	Positive Electrospray (ESI+)
Capillary Voltage	3.5 kV
Gas Temp.	325 °C
Gas Flow	8 L/min
Nebulizer	35 psi
Scan Range (m/z)	50-500
Data Acquisition	Full Scan MS and Data-Dependent MS/MS

## Data Analysis and Interpretation

- Full Scan MS: Extract the mass spectrum from the chromatographic peak corresponding to the compound. The most abundant ion should correspond to the  $[M+H]^+$  of **2-(Piperidin-4-yl)ethanesulfonamide**.
- HRMS Data: For high-resolution data, the measured accurate mass of the  $[M+H]^+$  ion should be within 5 ppm of the calculated exact mass. This allows for the confident determination of the elemental formula ( $C_7H_{17}N_2O_2S^+$ ).[\[13\]](#)

- **MS/MS Fragmentation:** The fragmentation pattern obtained from MS/MS analysis can be used to further confirm the structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.[12]



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### Mass Spectrometry Analysis Workflow

## Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous characterization of **2-(Piperidin-4-yl)ethanesulfonamide**. NMR spectroscopy offers detailed insights into the molecular framework and atom connectivity, while mass spectrometry confirms the molecular weight and elemental composition with high accuracy. The protocols outlined in this application note represent a robust and reliable workflow for the analysis of this and structurally related compounds, ensuring the highest level of scientific integrity in research and development.

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